![molecular formula C16H15ClF3N3O2S B2862397 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-42-8](/img/structure/B2862397.png)
1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a compound with a molecular formula of C16H15ClF3N3O2S and a molecular weight of 405.82 g/mol. This compound is primarily used in scientific research and has shown potential in various applications, including antifungal and anticancer activities.
Vorbereitungsmethoden
The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the opening of aziridine rings using nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing an amino group: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Parallel solid-phase synthesis: A method that allows for the simultaneous synthesis of multiple compounds on a solid support.
Photocatalytic synthesis: This method uses light to catalyze the formation of the piperazine ring.
Analyse Chemischer Reaktionen
1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Antifungal Activity: The compound has shown moderate to good antifungal effects, particularly against Cryptococcus neoformans.
Anticancer Activity: Research has indicated that the compound exhibits promising activity against leukemia, colon cancer, and melanoma cell lines.
Receptor Antagonist Development: The compound is being explored for its potential as a receptor antagonist in various biological pathways.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in fungal and cancer cell growth.
Pathways Involved: The compound interferes with key biological pathways, leading to the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorobenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds:
This compound: This compound has a similar structure but may exhibit different biological activities.
[4-(4-Chlorophenyl)-1-piperazinyl][6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone: Another structurally related compound with potential biological activities.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2S/c17-12-3-5-13(6-4-12)26(24,25)23-10-8-22(9-11-23)15-14(16(18,19)20)2-1-7-21-15/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTXCUVLRKFBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2862315.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2862316.png)
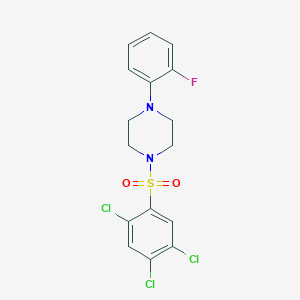
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)
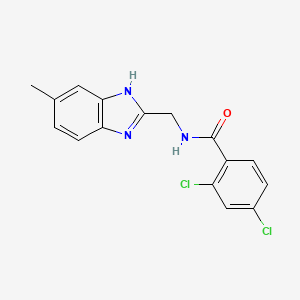
![N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)
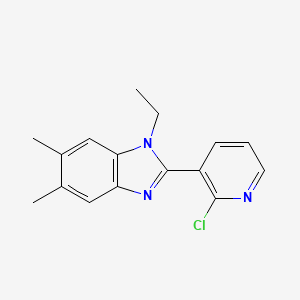
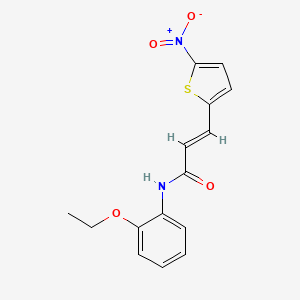
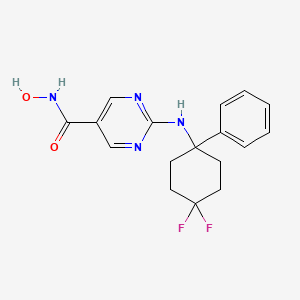
![4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2862333.png)
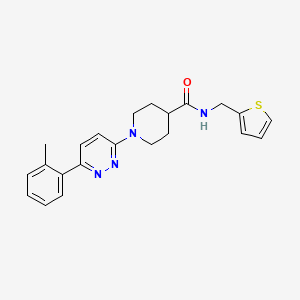
![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
